beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl
Description
This compound, identified as Astragaloside IV (CAS 84687-43-4), is a cyclolanostane-type triterpenoid saponin characterized by a 9,19-cyclolanostane backbone with a β-D-glucopyranoside unit at the C-6 position and a 3,4-di-O-acetyl-β-D-xylopyranosyl group at C-3 . Its structure includes a 20,24-epoxy bridge and hydroxyl groups at C-16 and C-25, contributing to its stereochemical complexity. Astragaloside IV is primarily isolated from Astragalus species and is pharmacologically significant due to its anti-inflammatory, cardioprotective, and immunomodulatory properties .
Properties
Molecular Formula |
C45H72O16 |
|---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
[4-acetyloxy-5-hydroxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-37(33(53)34(26)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-38-32(52)31(51)30(50)25(18-46)59-38/h23-38,46,49-54H,10-20H2,1-9H3 |
InChI Key |
LRWUZSAOXSUTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Origin of Product |
United States |
Biological Activity
Beta-D-glucopyranoside derivatives are a significant class of compounds known for their diverse biological activities. The specific compound in focus, beta-D-glucopyranoside with the complex structure indicated, has been studied for its potential pharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its cyclolanostane backbone and multiple hydroxyl and acetyl groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Anticancer Activity
Research has highlighted the potential anticancer properties of beta-D-glucopyranoside derivatives. For instance:
- A study on related glycosides demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and Caski cells. The mechanism involved apoptosis induction and modulation of key signaling pathways such as Akt/mTOR .
- In vivo studies indicated that certain glycosides could reduce tumor volume and proliferation markers in animal models, suggesting their potential as therapeutic agents in cancer treatment .
2. Anti-inflammatory Effects
Glycosides are known to exhibit anti-inflammatory properties. In vitro studies have shown that beta-D-glucopyranosides can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which these compounds could mitigate inflammatory responses .
3. Antioxidant Activity
Beta-D-glucopyranosides have also been evaluated for their antioxidant potential. The presence of hydroxyl groups in their structure contributes to scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various glycosides derived from plants, beta-D-glucopyranoside showed moderate inhibitory effects against several cancer cell lines. The IC50 values indicated that while it was less potent than some known anticancer drugs, it still exhibited promising activity worth further exploration .
Case Study 2: In Vivo Tumor Suppression
Another investigation involved administering beta-D-glucopyranoside to mice implanted with human colorectal cancer cells. Results showed a significant reduction in tumor size compared to control groups, alongside decreased expression of Ki-67, a marker for cell proliferation .
Research Findings Summary
The following table summarizes key findings related to the biological activities of beta-D-glucopyranoside:
Scientific Research Applications
Chemical Properties and Structure
The compound is a glycoside that contains multiple functional groups which contribute to its bioactivity. The presence of hydroxyl groups and the glycosidic linkage enhances its solubility and interaction with biological systems.
Antioxidant Activity
Beta-D-Glucopyranoside derivatives have been shown to exhibit significant antioxidant properties. A study evaluating various glycosides demonstrated that certain derivatives possess superoxide dismutase-like activity, indicating potential in reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Research has indicated that beta-D-glucopyranosides can modulate inflammatory pathways. For instance, compounds derived from this glucopyranoside have been reported to inhibit the phosphorylation of IκBα in endothelial cells, suggesting a role in mitigating inflammation .
Anticancer Properties
Several studies have explored the anticancer potential of beta-D-glucopyranosides. For example, astragaloside IV (a related compound) has been found to reduce multidrug resistance in cancer cells by downregulating P-glycoprotein expression . This suggests that beta-D-glucopyranosides may enhance the efficacy of chemotherapeutic agents.
Enzyme Inhibition
Beta-D-Glucopyranosides are known to interact with various enzymes. They can act as competitive inhibitors for glycosidases and other carbohydrate-active enzymes. This property is particularly useful in studying carbohydrate metabolism and developing enzyme inhibitors for therapeutic purposes.
Drug Delivery Systems
The ability of beta-D-glucopyranosides to enhance solubility and stability makes them suitable candidates for drug delivery systems. Their biocompatibility allows for incorporation into nanoparticles or liposomes designed for targeted drug delivery .
Flavor Enhancement
In food science, beta-D-glucopyranosides are utilized as flavor enhancers due to their sweet taste profile. They can be used in various food products to improve palatability without adding calories.
Preservation Agents
The antioxidant properties of beta-D-glucopyranosides also make them valuable as natural preservatives in food products. They can help extend shelf life by preventing oxidative degradation .
Case Studies
- Antioxidant Activity Evaluation
- Anti-inflammatory Mechanism
- Drug Resistance Reversal
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, sources, and bioactivities of Astragaloside IV and related glycosides:
Key Observations:
Aglycone Diversity: Astragaloside IV’s 9,19-cyclolanostane aglycone is distinct from dammarane (Ginsenoside A1), cholestane (Ruscus), and diarylheptanoid (Platyphylloside) backbones. Cyclolanostanes are rigid due to the 9,19-cyclopropane ring, influencing receptor binding kinetics . Steroidal glycosides (e.g., Ruscus compounds) exhibit cholesterol-like scaffolds, enabling interactions with lipid membranes and steroid hormone receptors .
Glycosylation Impact: Acetylation in Astragaloside IV’s xylose unit enhances metabolic stability compared to non-acetylated analogs (e.g., Ginsenoside A1) . Multi-glycosylation (e.g., Calceolarioside B’s diglucoside) improves solubility but may reduce cell permeability .
Bioactivity: Enzyme Inhibition: Astragaloside IV lacks direct PDE-5 inhibition observed in simpler β-D-glucopyranosides (e.g., Mirabilis jalapa compounds) . Instead, it modulates NF-κB and MAPK pathways . Antiviral Activity: Calceolarioside B inhibits SARS-CoV-2 Mpro (−8.5 kcal/mol binding energy), whereas Astragaloside IV’s larger structure may hinder protease active-site access .
Sources: Plant families differ: Astragaloside IV (Fabaceae) vs. Ginsenoside A1 (Araliaceae), reflecting evolutionary divergence in triterpenoid biosynthesis .
Structural-Activity Relationships (SAR) Highlights:
- Acetylation: The 3,4-di-O-acetyl group in Astragaloside IV increases membrane permeability over non-acetylated analogs like Platyphylloside .
- Epoxy Bridges: The 20,24-epoxy group in Astragaloside IV stabilizes the cyclolanostane skeleton, enhancing rigidity and receptor selectivity .
- Sugar Chain Length: Shorter chains (e.g., mono-glucosides) favor PDE-5 inhibition, while longer chains (e.g., Astragaloside IV) prioritize anti-inflammatory effects .
Preparation Methods
Chemical Synthesis Strategies
Core Cyclolanostane Skeleton Preparation
The cyclolanostane framework is typically derived from natural precursors such as cycloastragenol or quisquagenin. A representative protocol involves:
Glycosylation and Acetylation
Xylopyranosyloxy Group Installation
- Donor preparation : 3,4-Di-O-acetyl-β-D-xylopyranosyl trichloroacetimidate is synthesized from D-xylose via sequential acetylation (Ac₂O/pyridine) and imidate formation (Cl₃CCN, DBU).
- Coupling reaction : The xylopyranosyl donor is reacted with the cycloastragenol derivative under BF₃·Et₂O catalysis in anhydrous CH₂Cl₂, achieving 72% β-selectivity.
Glucopyranoside Attachment
- Protection : The C6 hydroxyl of cycloastragenol is protected as a tert-butyldimethylsilyl (TBDMS) ether.
- Glycosylation : A preacetylated β-D-glucopyranosyl bromide donor is coupled using Ag₂O as a promoter (CH₃CN, 40°C, 68% yield).
- Deprotection : TBDMS removal is achieved with TBAF in THF (quantitative yield).
Key Reaction Parameters
Purification and Characterization
Chromatographic Techniques
Challenges and Solutions
Anomeric Control
Industrial-Scale Considerations
Emerging Methodologies
Enzymatic Glycosylation
Flow Chemistry
- Continuous acetylation : Microreactors achieve 95% conversion in 10 min (vs. 6 h batch).
Q & A
Basic Research Questions
Q. What methodologies are recommended for structural elucidation of this cyclolanostane glycoside?
- Answer : Prioritize tandem mass spectrometry (HRMS/MS) for molecular weight and fragmentation patterns, coupled with 2D NMR (¹H-¹³C HSQC, HMBC, and NOESY) to resolve sugar linkages and cyclolanostane core stereochemistry. X-ray crystallography is critical for absolute configuration confirmation, particularly for the 20,24-epoxide and acetylated xylopyranosyl unit .
Q. How can researchers optimize glycosylation reactions during synthesis?
- Answer : Use trichloroacetimidate donors (e.g., 3,4-di-O-acetyl-xylopyranosyl trichloroacetimidate) with AgClO₄/Et₃N activation under anhydrous conditions. Monitor regioselectivity via TLC and protect reactive hydroxyl groups on the cyclolanostane aglycone with benzyl or acetyl groups to prevent side reactions .
Q. What analytical techniques confirm purity and glycosidic bond integrity?
- Answer : Employ reversed-phase HPLC with ELSD or UV detection (210–254 nm) for purity assessment. Enzymatic digestion (e.g., β-glucosidase) followed by LC-MS analysis of hydrolyzed sugars can validate glycosidic linkages .
Advanced Research Questions
Q. How can stereochemical contradictions in NMR data be resolved for the 9,19-cyclolanostane core?
- Answer : Combine NOESY correlations (e.g., H-6α/H-16β) with density functional theory (DFT)-calculated chemical shifts for the cyclolanostane skeleton. Compare experimental and computed ¹³C NMR values to resolve ambiguities in chair conformations of the fused cyclohexane rings .
Q. What strategies mitigate epoxide ring instability during multi-step synthesis?
- Answer : Introduce the 20,24-epoxide late in the synthesis via Sharpless epoxidation or mCPBA oxidation. Stabilize the intermediate with bulky protecting groups (e.g., TBS or TIPS) on adjacent hydroxyls to prevent nucleophilic attack .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for bioactivity?
- Answer : Synthesize analogs with modified sugar units (e.g., deoxygenation at C2/C4 of xylopyranosyl) or cyclolanostane core substitutions (e.g., hydroxyl → methoxy). Screen for cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or immunomodulatory activity (IL-6/TNF-α ELISA), comparing results to the parent compound .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing contradictory bioassay results?
- Answer : Apply multivariate analysis (PCA or PLS-DA) to correlate structural features (e.g., acetyl group position, sugar chain length) with bioactivity outliers. Validate using dose-response curves (IC₅₀/EC₅₀) and replicate assays to distinguish assay noise from true SAR trends .
Q. How should researchers address low yields in multi-glycosylation steps?
- Answer : Optimize solvent polarity (e.g., switch from CH₂Cl₂ to toluene/EtCN mixtures) and temperature (-40°C to 0°C) to favor β-selectivity. Use preactivation protocols with TMSOTf for sluggish donors, and monitor intermediates via in situ IR spectroscopy .
Methodological Resources
- Spectral Libraries : Cross-reference NMR data with structurally related ginsenosides (e.g., Ginsenoside A1 in ) and cyclolanostanes .
- Synthetic Protocols : Adapt glycosylation methods from (trichloroacetimidate donors) and (oxazolidinethione protection).
- Software Tools : Use ACD/Labs Percepta for logP/pKa predictions and ChemDraw for retrosynthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
